

2-Bromopyrene: A Technical Health and Safety Guide for Researchers

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Compound of Interest

Compound Name: 2-Bromopyrene

Cat. No.: B1587533

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Disclaimer: Specific health and safety data for **2-Bromopyrene** is limited. The following guide is based on information for structurally similar compounds, including other brominated pyrenes and general principles for handling polycyclic aromatic hydrocarbons (PAHs). Researchers should handle **2-Bromopyrene** with extreme caution, assuming it possesses significant hazards.

This technical guide provides essential health and safety information for researchers, scientists, and drug development professionals working with **2-Bromopyrene**. It covers hazard identification, protective measures, emergency procedures, and relevant experimental protocols for safety assessment.

Chemical and Physical Properties

Limited and partially conflicting data is available for the physical and chemical properties of **2-Bromopyrene**. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C ₁₆ H ₉ Br	[1][2]
Molecular Weight	281.15 g/mol	[1][2]
CAS Number	1714-27-8	[1]
Appearance	Not explicitly stated, likely a solid	
Boiling Point	422.487 °C at 760 mmHg	[3]
Not Available	[2]	
Melting Point	Not Available	[2]
Density	1.578 g/cm ³	[3]
Not Available	[2]	
Flash Point	209.379 °C	[3]
Solubility	No data available	

Hazard Identification and Classification

While a specific hazard classification for **2-Bromopyrene** is not established, based on its structure as a polycyclic aromatic hydrocarbon (PAH), it should be considered hazardous. PAHs as a class of compounds are known for their toxic and carcinogenic properties. The following table outlines the anticipated hazards.

Hazard Class	GHS Classification (Anticipated)	Precautionary Statements (Anticipated)
Acute Toxicity (Oral)	Category 3: Toxic if swallowed	P264, P270, P301+P310
Acute Toxicity (Dermal)	Category 2: Fatal in contact with skin	P262, P280, P302+P350, P310, P361
Skin Corrosion/Irritation	Category 2: Causes skin irritation	P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye Irritation	Category 2A: Causes serious eye irritation	P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)	Category 3: May cause respiratory irritation	P261, P271, P304+P340, P312
Carcinogenicity	Suspected Carcinogen (based on PAH class)	P201, P202, P280, P308+P313
Mutagenicity	Suspected Mutagen (based on PAH class)	P201, P202, P280, P308+P313

Handling and Storage

Safe handling and storage practices are crucial to minimize exposure to **2-Bromopyrene**.

Aspect	Recommendation
Engineering Controls	All handling of 2-Bromopyrene should be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE)	- Eye/Face Protection: Chemical safety goggles and a face shield. - Hand Protection: Chemical-resistant gloves (e.g., Nitrile). - Skin and Body Protection: A flame-resistant lab coat, fully buttoned, and additional chemical apron when handling larger quantities. - Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges should be available for emergencies, such as a spill outside of a fume hood.
Hygiene Measures	Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where 2-Bromopyrene is handled. Wash hands thoroughly after handling.
Storage Conditions	Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures

Aspect	Recommendation
Suitable Extinguishing Media	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical	Thermal decomposition may produce toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.
Special Protective Equipment for Firefighters	Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Aspect	Recommendation
Personal Precautions	Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Ensure adequate ventilation. Avoid breathing dust or vapors.
Environmental Precautions	Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Methods for Containment and Cleaning Up	For small spills, carefully sweep up solid material and place it into a suitable, labeled container for disposal. For larger spills, contain the spill and collect the material for disposal. Avoid generating dust.

Experimental Protocols for Safety Assessment

Due to the lack of specific toxicological data for **2-Bromopyrene**, the following standard OECD test guidelines for similar compounds are recommended for its safety assessment.

Skin Irritation/Corrosion Testing (OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[\[2\]](#)[\[4\]](#)

- Principle: The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold ($\leq 50\%$).[\[2\]](#) Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is then quantified after extraction from the tissue.[\[2\]](#)
- Methodology:
 - Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[\[2\]](#)
 - Application of Test Substance: A defined amount of the test substance (liquid or solid) is applied directly to the surface of the epidermis model.[\[2\]](#)

- Exposure and Incubation: After a specific exposure period, the tissues are rinsed and incubated for a post-exposure period.[\[2\]](#)
- Viability Assessment: The MTT assay is performed to determine the viability of the tissue.[\[2\]](#)
- Classification: If the mean tissue viability is reduced to $\leq 50\%$ of the negative control, the substance is classified as a skin irritant.[\[2\]](#)

Serious Eye Damage/Eye Irritation Testing (OECD Guideline 496)

This in vitro test method utilizes reconstructed human cornea-like epithelium (RhCE) models to assess the potential for a chemical to cause serious eye damage or eye irritation.[\[5\]](#)

- Principle: The test chemical is applied to the surface of the RhCE model. The potential for eye irritation is evaluated by measuring the reduction in tissue viability using the MTT assay.[\[5\]](#)
- Methodology:
 - Model Preparation: The RhCE tissues are pre-incubated to ensure their integrity.
 - Chemical Exposure: The test chemical is applied to the epithelial surface for a defined period.
 - Post-Exposure Incubation: The tissues are rinsed and incubated in fresh medium.
 - Viability Measurement: The MTT assay is performed to quantify cell viability.
 - Classification: The chemical is classified based on the extent of viability reduction according to the criteria outlined in the guideline.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[6\]](#)[\[7\]](#)

- Principle: The test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[6][7] The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[6]
- Methodology:
 - Strain Selection: Appropriate strains of *S. typhimurium* are selected to detect different types of mutations (e.g., frameshift or point mutations).[6]
 - Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[8]
 - Exposure: The bacterial strains are exposed to various concentrations of the test substance.[7]
 - Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine and incubated.[8]
 - Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[6]

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

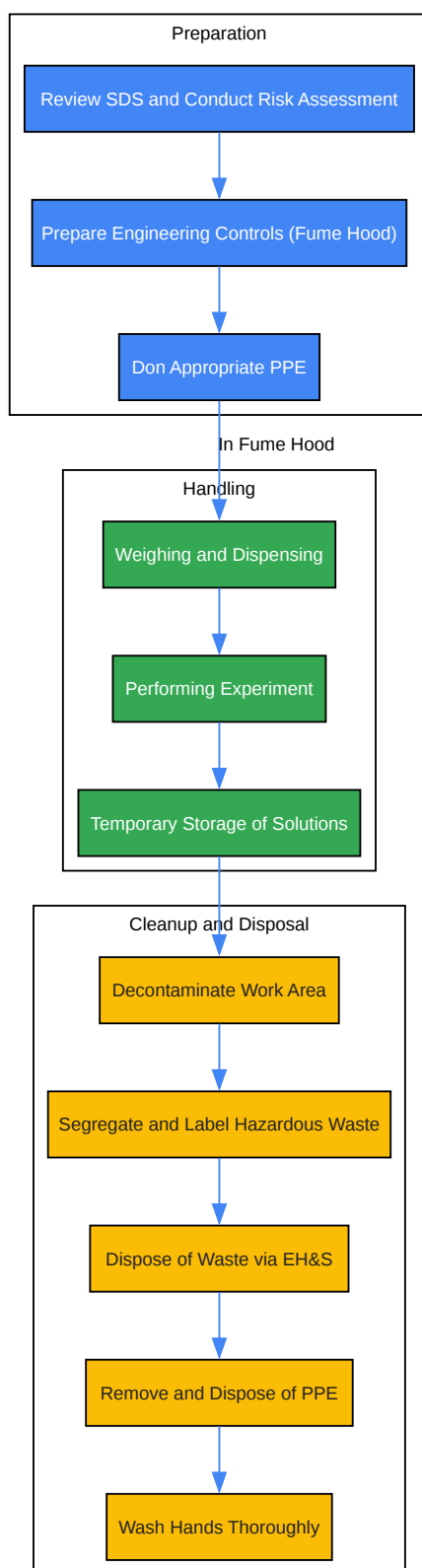
This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[3][9]

- Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are arrested in metaphase, harvested, and stained. The chromosomes are then microscopically examined for structural abnormalities.[3][9]
- Methodology:
 - Cell Culture: Suitable mammalian cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.[10]

- Treatment: Cells are treated with the test substance at various concentrations, both with and without metabolic activation (S9).[10]
- Cell Harvest: After treatment, a metaphase-arresting agent (e.g., colcemid) is added. The cells are then harvested.[11]
- Chromosome Preparation and Analysis: The cells are fixed, spread on microscope slides, and stained. Metaphase cells are analyzed for chromosomal aberrations.[11]
- Evaluation: A substance is considered positive if it induces a concentration-related increase in the number of cells with structural chromosomal aberrations.[10]

Visualizations

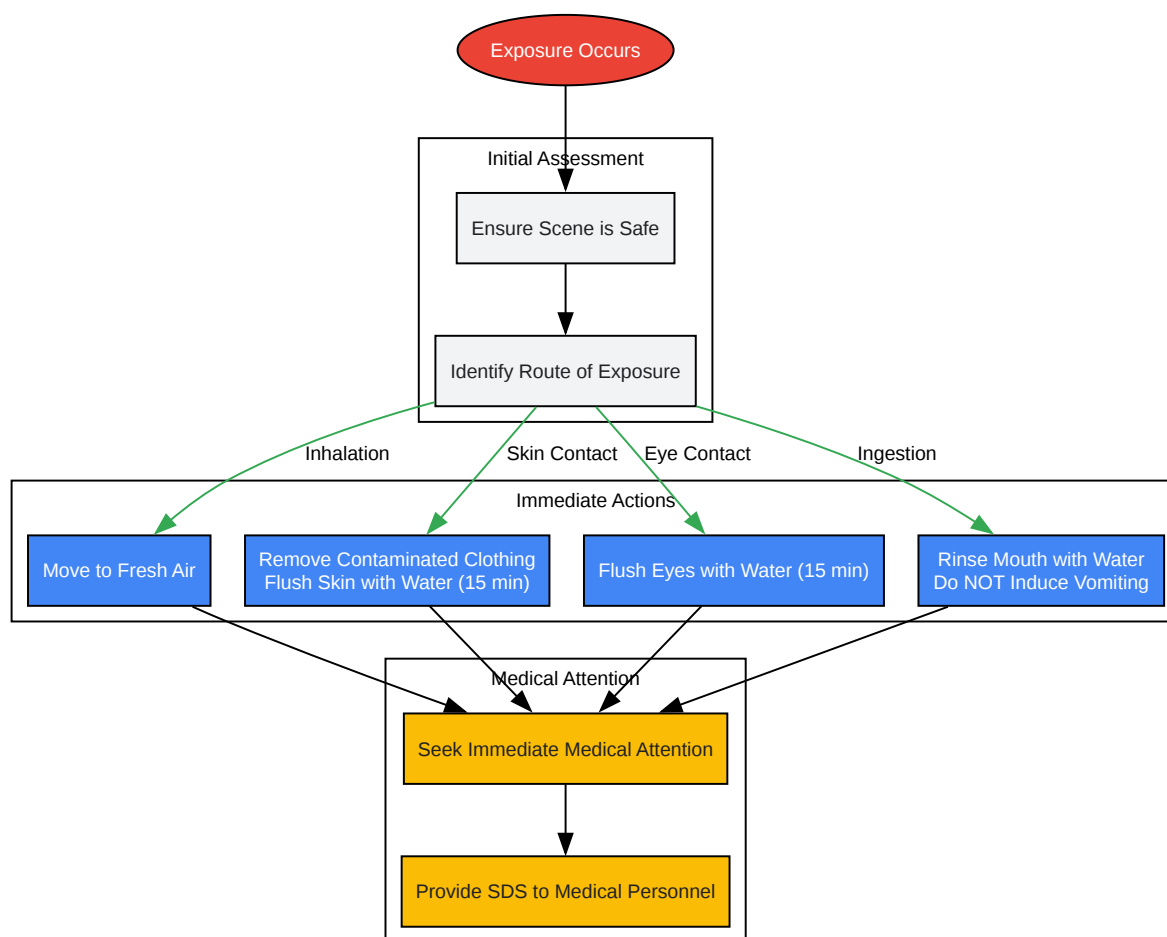
Experimental Workflow for Handling 2-Bromopyrene



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Caption: Standard workflow for handling **2-Bromopyrene**.

First Aid Response for 2-Bromopyrene Exposure



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Caption: Decision-making workflow for first aid response to **2-Bromopyrene** exposure.

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